4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine” is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of oxadiazoles includes two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : New derivatives of 1,2,4-oxadiazole containing piperidine rings, similar to 4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine, were synthesized and exhibited strong antimicrobial activity. A study on the structure-activity relationship of these compounds was conducted (Krolenko, Vlasov, & Zhuravel, 2016).
- Antibacterial Properties : Research on N-substituted derivatives of 1,3,4-oxadiazole containing piperidine showed moderate to significant antibacterial activity. This indicates the potential of similar compounds in antibacterial applications (H. Khalid et al., 2016).
Anticancer and Antiproliferative Effects
- Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides : A new class of antiproliferative agents was discovered in the form of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides. These compounds act as tubulin inhibitors and showed promising results in leukemia cell lines (Krasavin et al., 2014).
- Promising Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. Certain compounds showed strong anticancer activity, highlighting the potential of similar structures in cancer treatment (A. Rehman et al., 2018).
Miscellaneous Applications
- Chemical Synthesis and Structural Studies : Compounds with structures similar to this compound have been used as building blocks for drug discovery, demonstrating their versatility in chemical synthesis and structural diversity (Feskov et al., 2019).
- Respiratory Chain Inhibition in Cancer Cells : Research on 1,2,4-oxadiazole derivatives has shown their potential in inhibiting oxidative phosphorylation in cancer cells, suggesting their use in targeted cancer therapies (Sica et al., 2019).
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazoles interact with their targets to exert their anti-infective properties .
Biochemical Pathways
Given the anti-infective properties of 1,2,4-oxadiazoles, it can be inferred that this compound may interfere with the biochemical pathways of infectious agents .
Result of Action
Given the anti-infective properties of 1,2,4-oxadiazoles, it can be inferred that this compound may exert its effects at the molecular and cellular levels by inhibiting the growth or replication of infectious agents .
Future Directions
The future directions in the research of oxadiazoles could involve the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities . Additionally, further exploration of their potential applications in medicinal chemistry, material science, and high energy molecules could be beneficial .
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-oxadiazole derivatives have been evaluated for their potential in treating Alzheimer’s disease . These compounds exhibited excellent inhibitory potential against acetylcholinesterase (AChE), an enzyme crucial in nerve function
Cellular Effects
Related 1,2,4-oxadiazole derivatives have shown significant effects on various types of cells, particularly in the context of Alzheimer’s disease . These compounds have been found to inhibit AChE, which could influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related 1,2,4-oxadiazole derivatives have been found to inhibit AChE, suggesting that they may exert their effects at the molecular level through enzyme inhibition
Properties
IUPAC Name |
5-cyclobutyl-3-piperidin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-9(3-1)11-13-10(14-15-11)8-4-6-12-7-5-8/h8-9,12H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQQGAMGZQUCAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)C3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.